Sabeluzole

Description

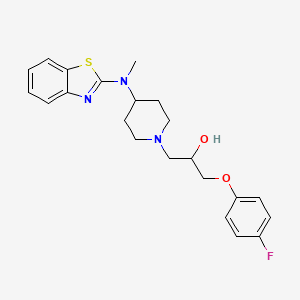

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMKTIJBFUMVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869418 | |

| Record name | Sabeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104383-17-7 | |

| Record name | Sabeluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabeluzole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABELUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sabeluzole (R-58,735): A Technical Whitepaper on its Discovery, History, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sabeluzole (R-58,735) is a benzothiazole derivative developed by Janssen Pharmaceutica with neuroprotective and cognitive-enhancing properties. Initially investigated as a potential treatment for Alzheimer's disease, its primary mechanism of action is linked to the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal survival. This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with this compound, including available quantitative data, detailed experimental methodologies, and visualizations of its proposed signaling pathway and experimental workflows.

Discovery and History

This compound, with the laboratory code R-58,735, was synthesized and developed by Janssen Pharmaceutica in the late 1980s. It emerged from a research program focused on identifying compounds with the potential to ameliorate the cognitive decline associated with neurodegenerative disorders, particularly Alzheimer's disease.

Preclinical studies demonstrated this compound's ability to protect neurons from excitotoxic damage and to improve memory in animal models.[1] These promising early findings led to its advancement into clinical trials in the 1990s for the treatment of Alzheimer's disease.[2] Clinical investigations explored dosages of 5 mg and 10 mg administered twice daily.[2] While some studies suggested a potential for stabilizing cognitive decline, the overall clinical results did not lead to its approval as a therapeutic agent. Research also extended to other potential indications, such as sleep apnea.

Mechanism of Action

The primary pharmacological activity of this compound is attributed to its interaction with the glutamatergic system, specifically as a modulator of the NMDA receptor. Unlike classical competitive antagonists that block the glutamate binding site, this compound appears to exert its effects through a more nuanced mechanism. Chronic exposure to this compound has been shown to selectively reduce the inward current induced by NMDA, without affecting responses mediated by AMPA or kainate receptors.[3] This suggests a modulatory action on the NMDA receptor complex rather than direct channel blockade.

This modulation of NMDA receptor function is believed to underlie its neuroprotective properties. This compound has demonstrated the ability to protect cultured neurons from glutamate-induced excitotoxicity.[4] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage and death. By attenuating the NMDA-mediated current, this compound may help to prevent this excitotoxic cascade.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which NMDA receptor activation can lead to either neuronal survival or excitotoxicity, and where this compound is thought to intervene.

Quantitative Data

Preclinical In Vitro Data

| Parameter | Value | Cell Type | Assay Description |

| IC50 (Glutamate-induced LDH release) | 34 ± 13 nM | Cultured rat brain neurons | Inhibition of lactate dehydrogenase (LDH) release as a measure of neuroprotection against glutamate-induced excitotoxicity.[4] |

| Effective Concentration | 0.1 µM | Cultured rat cerebellar granule cells | Concentration at which chronic treatment for 7 days reduced NMDA-induced inward current.[3] |

Preclinical In Vivo Data

| Animal Model | Test | Dosing | Outcome |

| Rat | Social Recognition Test | 25 mg/kg, SC | This compound-treated animals showed a significant reduction in social investigation during re-exposure to the same juvenile, suggesting enhanced memory.[1] |

| Rat | Chlordiazepoxide-induced Habituation Deficit | 5 or 25 mg/kg, SC | This compound pre-treatment blocked the amnesic effect of chlordiazepoxide, as evidenced by normalized locomotor and rearing activities in the retention session.[1] |

Human Pharmacokinetic Data

| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Elderly Alzheimer's Patients | 10 mg (single oral) | 42 (average) | 1 - 4 | - | ~33 |

| Elderly Alzheimer's Patients | 10 mg b.i.d. (steady-state) | 94 (peak, average) | - | - | ~33 |

| Healthy Caucasian Subjects | 10 mg (single oral) | - | - | 331 ± 282 | 17.5 ± 10.2 |

| Patients with Severe Hepatic Dysfunction | 10 mg (single oral) | - | - | 681 ± 200 | 39.3 ± 11.5 |

Data compiled from multiple sources.[5][6]

Experimental Protocols

General Workflow for Preclinical Evaluation of a Nootropic Agent

The following diagram outlines a typical experimental workflow for the preclinical assessment of a cognitive-enhancing compound like this compound.

References

Pharmacological Profile of Sabeluzole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabeluzole is an investigational benzothiazole derivative that has demonstrated nootropic and neuroprotective properties. Initially developed for the treatment of Alzheimer's disease, its mechanism of action is multifaceted, involving the modulation of glutamatergic neurotransmission and the stabilization of the neuronal cytoskeleton. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for pivotal studies, and visualizing associated signaling pathways and workflows.

Introduction

This compound (chemical formula: C₂₂H₂₆FN₃O₂S) emerged as a promising candidate for neurodegenerative disorders, particularly Alzheimer's disease. Its neuroprotective effects are attributed to its ability to counteract excitotoxicity and maintain neuronal integrity. This document collates and presents the core pharmacological data on this compound to serve as a technical resource for the scientific community.

Pharmacodynamics

This compound's pharmacodynamic effects are centered on its neuroprotective and cognitive-enhancing activities.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission and excitotoxicity. Chronic treatment with this compound has been shown to selectively reduce the inward current induced by NMDA, suggesting a non-competitive antagonistic action.

Beyond its effects on the NMDA receptor, this compound also exerts a stabilizing effect on the neuronal cytoskeleton. It has been observed to increase the fraction of polymerized tubulin, thereby enhancing microtubule stability.[1] This action is significant as cytoskeletal instability is a known pathological feature in neurodegenerative diseases like Alzheimer's.

Furthermore, this compound has been shown to prevent the glutamate-induced increase in tau protein expression.[2] Aberrant tau phosphorylation and aggregation are central to the pathology of Alzheimer's disease. By mitigating the overexpression of tau in response to excitotoxic stimuli, this compound may help prevent the formation of neurofibrillary tangles.

Neuroprotective Effects

In vitro studies have demonstrated this compound's ability to protect neurons from various insults. Chronic treatment with nanomolar concentrations of this compound rendered cultured cerebellar granule cells resistant to glutamate-induced excitotoxicity.[2] This neuroprotective effect is functionally associated with the prevention of injury-mediated increases in tau expression.[2]

Table 1: In Vitro Neuroprotective Activity of this compound

| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |

| Rat Cerebellar Granule Cells | Glutamate | Nanomolar concentrations | Resistance to excitotoxicity | [2] |

| Human Neuroblastoma SH-SY5Y | Doxorubicin | Not specified | Prevention of increased tau immunoreactivity and cell death | [2] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in humans, including elderly patients with Alzheimer's disease and individuals with hepatic impairment.

Absorption and Distribution

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) that has not been explicitly detailed in the available literature.

Metabolism and Excretion

This compound is extensively metabolized in the liver, primarily through aromatic hydroxylation at the 6-position of the benzothiazole moiety, followed by glucuronidation.[3] The cytochrome P450 enzyme CYP2D6 is the main enzyme responsible for the 6-hydroxylation of this compound.[3] Renal excretion of the unchanged parent drug is minimal (less than 0.5%), indicating that metabolism is the primary route of elimination.[3]

Table 2: Single-Dose Pharmacokinetic Parameters of this compound (10 mg) in Healthy vs. Hepatically Impaired Subjects

| Parameter | Healthy Volunteers (n=10) | Severe Hepatic Dysfunction (n=10) | Reference |

| T½ (h) | Not Specified | 39.3 ± 11.5 | [3] |

| AUC₀-∞ (ng·h/mL) | 331 ± 282 | 681 ± 200 | [3] |

Pharmacokinetics in Special Populations

In elderly patients with senile dementia of the Alzheimer's type, a single 10 mg oral dose of this compound resulted in a mean terminal half-life of approximately 33 hours. Upon repeated dosing (10 mg twice daily), steady-state was achieved after about 3 days.

Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients with Alzheimer's Disease

| Parameter | Single Dose (10 mg) | Repeated Dose (10 mg b.d.) | Reference |

| Tmax (h) | Not Specified | Not Specified | |

| Cmax (ng/mL) | Not Specified | 94 (peak) | |

| Trough Concentration (ng/mL) | Not Specified | 53 | |

| T½ (h) | ~33 | ~33 |

Clinical Efficacy

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade through which this compound exerts its neuroprotective effects, integrating its actions on the NMDA receptor, tau protein, and microtubule stability.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Detailed Experimental Protocols

Quantification of this compound in Human Plasma

Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.

Methodology: High-Performance Liquid Chromatography (HPLC) with mass spectrometric detection.[3]

Procedure:

-

Sample Preparation: Plasma samples are subjected to a liquid-liquid extraction procedure to isolate this compound and an internal standard.

-

Chromatographic Separation:

-

Detection: Mass spectrometry is used for the detection and quantification of this compound and the internal standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantification for this assay was reported to be 2 ng/mL.[3]

In Vitro Assessment of Glutamate-Induced Neurotoxicity

Objective: To evaluate the protective effect of this compound against glutamate-induced cell death in cultured neurons.

Cell Culture:

-

Primary cultures of cerebellar granule cells are prepared from rat pups.

-

Cells are plated on poly-L-lysine coated plates and maintained in a suitable culture medium.

Experimental Procedure:

-

This compound Treatment: Neuronal cultures are treated with varying concentrations of this compound. For chronic exposure studies, the treatment is initiated during the development of the cultures.[2]

-

Induction of Excitotoxicity: After the treatment period, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate.

-

Assessment of Cell Viability:

-

MTT Assay: Cell viability is assessed by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.

-

LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death.

-

-

Analysis of Tau Protein Expression:

-

Western Blotting: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for total tau and phosphorylated tau to assess changes in their expression levels.[2]

-

In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of tubulin.

Methodology: Turbidimetric or fluorescence-based assays.

Procedure:

-

Reaction Mixture: Purified tubulin is prepared in a polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP and incubation at 37°C.

-

This compound Addition: this compound at various concentrations is added to the reaction mixture.

-

Monitoring Polymerization:

-

Turbidimetry: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in turbidity indicates microtubule formation.

-

Fluorescence: A fluorescent reporter that binds to polymerized tubulin (e.g., DAPI) can be used, and the increase in fluorescence is measured over time.

-

-

Data Analysis: The kinetics of tubulin polymerization (lag phase, elongation rate, and plateau) are analyzed to determine the effect of this compound on microtubule assembly.

Safety and Tolerability

The available literature on this compound suggests that it is generally well-tolerated. However, a comprehensive safety and tolerability profile from large-scale clinical trials is not publicly available.

Drug Interactions

Given that this compound is metabolized by CYP2D6, there is a potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[3] Co-administration with potent CYP2D6 inhibitors could lead to increased plasma concentrations of this compound, while co-administration with inducers could decrease its plasma levels. In vitro studies to comprehensively evaluate the drug interaction potential of this compound have not been detailed in the reviewed literature.

Conclusion

This compound presents a compelling pharmacological profile with a dual mechanism of action targeting both NMDA receptor-mediated excitotoxicity and the stabilization of the neuronal cytoskeleton. The available preclinical and pharmacokinetic data support its potential as a neuroprotective agent. However, a more detailed quantitative understanding of its binding affinities, a complete picture of its metabolic fate, and comprehensive data from large-scale clinical trials are necessary to fully elucidate its therapeutic potential in Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a foundational summary of the current knowledge on this compound, intended to aid researchers in the further investigation of this compound.

References

- 1. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

Sabeluzole: A Technical Whitepaper on its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the neuroprotective agent Sabeluzole. It synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows. This compound, a benzothiazole derivative, was investigated for its cognitive-enhancing and neuroprotective effects, particularly in the context of Alzheimer's disease and other neurodegenerative conditions. Although its clinical development was discontinued, the study of its mechanisms offers valuable insights into pathways for neuroprotection.

Mechanism of Action

This compound's primary neuroprotective effect stems from its ability to shield neurons from excitotoxicity, a pathological process involving the overactivation of glutamate receptors. Unlike direct receptor antagonists, this compound appears to work downstream, preventing the cascade of events that lead to neuronal death.

-

Anti-Excitotoxicity: Chronic treatment with this compound at nanomolar concentrations has been shown to be highly effective in protecting cultured rat brain neurons from damage induced by glutamate and other excitatory amino acids like N-methyl-D-aspartate (NMDA) and kainic acid.[1] This protection is evidenced by the prevention of lactate dehydrogenase (LDH) release and the preservation of microtubule-associated protein 2 (MAP2), a marker of neuronal integrity.[1]

-

Modulation of Tau Protein: this compound may also exert its effects by influencing tau protein. Studies indicate that this compound treatment can prevent the increase in tau expression that is often triggered by neurotoxic agents.[2] This suggests a mechanism that stabilizes the neuronal cytoskeleton and prevents a common pathological response to cellular injury.

Preclinical Efficacy

This compound demonstrated significant neuroprotective effects across a range of preclinical models, both in vitro and in vivo.

The tables below summarize the quantitative results from key in vitro experiments.

| Cell Model | Neurotoxin | This compound Concentration | Efficacy Outcome | Reference |

| Rat Hippocampal Neurons | 1 mM Glutamate | 10 µM (Acute) | 40% reduction in LDH release | [1] |

| Rat Hippocampal Neurons | 1 mM Glutamate | 0.1 µM (Chronic) | 70-80% reduction in LDH release | [1] |

| Rat Hippocampal Neurons | 1 mM Glutamate | 0.1 µM (Chronic) | Complete prevention of MAP2 loss | [1] |

| Rat Hippocampal Neurons | 5 mM NMDA | 0.1 µM (Chronic) | Full neuronal protection | [1] |

| Rat Hippocampal Neurons | 1 mM Kainic Acid | 0.1 µM (Chronic) | Partial neuronal protection | [1] |

| Rat Hippocampal Neurons | 1 mM Glutamate | 34 ± 13 nM (Chronic) | IC₅₀ for inhibition of LDH release | [1] |

| Human SH-SY5Y Cells | Doxorubicin | Not specified | Prevention of increased tau immunoreactivity and cell death | [2] |

This compound was active in several animal models of cerebral hypoxia and ischemia.

| Animal Model | Condition | This compound Dose | Efficacy Outcome | Reference |

| Mice | Hypobaric Hypoxia | 40 mg/kg | 92.0% increase in survival time | [3] |

| Mice | Anoxic Hypoxia | 40 mg/kg | 27.2% increase in survival time | [3] |

| Mice | Decapitation (Complete Ischemia) | 20 mg/kg | 155.4% increase in gasping time | [3] |

| Rats | Hemic Hypoxia | 2.5 mg/kg | 21.1% increase in survival time | [3] |

| Rats | Anoxic Hypoxia | 5 mg/kg i.v. | 20.5% increase in latency to negative DC-shift | [3] |

| Cats | Asphyxic Hypoxia | 0.5 mg/kg i.v. | Counteracted hypoxia-induced EEG changes | [3] |

Clinical Studies

This compound was advanced to clinical trials to assess its safety, pharmacokinetics, and efficacy in humans.

Pharmacokinetic parameters were determined in elderly patients with Alzheimer's disease.

| Parameter | Single Dose (10 mg) | Steady State (10 mg b.i.d.) | Reference |

| Tmax (Time to Peak) | 1 - 4 hours | Not Applicable | [4] |

| Cmax (Peak Concentration) | ~42 ng/mL | ~94 ng/mL | [4] |

| Trough Concentration | Not Applicable | ~53 ng/mL | [4] |

| Terminal Half-life (t½) | ~33 hours | ~33 hours | [4] |

| Time to Steady State | Not Applicable | ~3 days | [4] |

This compound is metabolized primarily by the cytochrome P450 enzyme CYP2D6.[5] Patients with severe hepatic dysfunction show a significantly prolonged half-life (39.3 h vs. 17.5 h in healthy volunteers) and higher drug exposure (AUC), necessitating dose adjustments in this population.[5]

The efficacy of this compound was evaluated in patients with Alzheimer's disease, healthy elderly volunteers, and epilepsy patients with memory impairment.

| Population | Study Design | Key Findings | Reference |

| Probable Alzheimer's Disease | 1-year, placebo-controlled | Greater stability in some cognitive measures (ADAS); No significant change in brain structure on CT scans. | [6] |

| Healthy Elderly Volunteers | Double-blind, placebo-controlled | Improved serial learning and free recall; Attenuated proactive inhibition. | [7] |

| Epilepsy Patients (Memory Impaired) | 12-week, double-blind, placebo-controlled | 64.3% responders vs. 36.8% in placebo group; Significant improvement in verbal long-term memory. | [8] |

While preclinical data were robust, clinical trials in Alzheimer's disease showed only modest cognitive benefits, which did not translate to changes in structural brain measures.[6] The drug's development for this indication was ultimately discontinued.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

This protocol was used to assess this compound's ability to protect neurons from excitotoxic insults.[1]

-

Cell Culture: Primary neuronal cultures were established from the hippocampal formation of 17-day-old rat embryos. Cells were maintained in culture for 7 days before experiments.

-

Drug Administration:

-

Chronic Treatment: this compound (e.g., 0.1 µM) was added to the culture medium on specified days (e.g., day 1 and day 4).

-

Acute Treatment: this compound (e.g., 10 µM) was added simultaneously with the neurotoxin.

-

-

Induction of Neurotoxicity: After 7 days in culture, neurons were exposed to a neurotoxin (e.g., 1 mM glutamate) for 16 hours.

-

Endpoint Measurement:

-

LDH Assay: A sample of the culture medium was collected to measure the activity of released lactate dehydrogenase (LDH), an indicator of cell death and membrane damage.

-

MAP2 ELISA: The remaining cells were homogenized, and the content of microtubule-associated protein 2 (MAP2) was quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in MAP2 indicates loss of neuronal integrity.

-

This protocol outlines the design of the year-long study in patients with probable Alzheimer's disease.[6]

-

Patient Recruitment: Patients diagnosed with probable Alzheimer's disease were enrolled.

-

Baseline Assessment: Participants underwent initial cognitive testing using the Alzheimer's Disease Assessment Scale (ADAS) and structural brain imaging via computerized tomography (CT).

-

Randomization: Patients were randomly assigned to one of three groups in a double-blind manner:

-

Placebo group

-

This compound 5 mg twice daily

-

This compound 10 mg twice daily

-

-

Treatment Period: The treatment was administered for one year.

-

Follow-up Assessments: Cognitive performance (ADAS) was assessed periodically throughout the study. A final CT scan was obtained at the end of the treatment period.

-

Data Analysis: Changes in cognitive scores and structural brain measurements from baseline were compared between the this compound and placebo groups.

Conclusion

This compound is a potent neuroprotective compound with a clear mechanism of action against excitotoxicity demonstrated in robust preclinical models. It effectively prevents neuronal death caused by glutamate overstimulation and appears to modulate injury-related expression of tau protein. While it showed some positive effects on memory in clinical trials with healthy volunteers and epilepsy patients, its efficacy in slowing the cognitive and structural decline in Alzheimer's disease was limited. The discontinuation of its development highlights the significant challenge of translating potent preclinical neuroprotection into clinical disease modification. Nevertheless, the study of this compound provides a valuable framework for understanding non-receptor-antagonist approaches to combating excitotoxicity and underscores the potential of targeting downstream pathological cascades in neurodegenerative diseases.

References

- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the cerebral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose and steady-state pharmacokinetics of this compound in senile dementia of Alzheimer type patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of Alzheimer's disease with this compound: functional and structural correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of R 58 735 (this compound) on memory functions in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound (R 58,735) on memory functions in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sabeluzole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabeluzole (R-58,735) is a nootropic and neuroprotective agent that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action involves the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, a key player in glutamatergic neurotransmission and excitotoxicity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and relevant pharmacological data of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its chemical and biological properties in structured tables. Furthermore, signaling pathways associated with its mechanism of action and a logical workflow for its synthesis are visualized using diagrammatic representations.

Chemical Structure and Properties

This compound is a benzothiazole derivative with the systematic IUPAC name 1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol[1][2]. Its chemical structure consists of a benzothiazole moiety linked through a methylamino group to a piperidine ring, which in turn is connected to a 3-(4-fluorophenoxy)propan-2-ol chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | [1][2] |

| CAS Number | 104383-17-7 | [1][3] |

| Molecular Formula | C22H26FN3O2S | [1][3] |

| Molecular Weight | 415.53 g/mol | [2][4] |

| Melting Point | 101.7 °C | [5] |

| Appearance | Solid | [6] |

Synthesis of this compound

The synthesis of this compound has been described in the European Patent EP 184257[5]. The synthesis is a multi-step process involving the formation of key intermediates.

Synthetic Scheme

References

- 1. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMDA receptor antagonism differentially reduces acquisition and expression of sucrose- and fructose-conditioned flavor preferences in BALB/c and SWR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Benzothiazole Derivatives: A Deep Dive into the Structure-Activity Relationship of Sabeluzole and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sabeluzole, a benzothiazole derivative, emerged as a promising neuroprotective agent primarily through its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Although its clinical development was discontinued, the unique structure and mechanism of action of this compound continue to inspire the exploration of novel benzothiazole-containing compounds for the treatment of neurodegenerative diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, alongside detailed experimental protocols for their synthesis and biological evaluation. By presenting quantitative data in a structured format and visualizing key experimental and signaling pathways, this document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation neuroprotective agents.

Introduction: The Therapeutic Promise of this compound

This compound, chemically known as (R)-(-)-4-(2-benzothiazolylmethylamino)-α-[(4-fluorophenoxy)methyl]-1-piperidineethanol, was initially investigated for its potential in treating Alzheimer's disease and other neurological disorders.[3][4] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in excitatory neurotransmission and excitotoxicity.[2] The benzothiazole moiety, linked to a piperidine ring and a fluorophenoxypropanol side chain, forms the core pharmacophore responsible for its biological activity. Understanding the contribution of each structural component is crucial for designing more potent and selective derivatives.

Core Structure of this compound

The chemical structure of this compound is characterized by three key moieties: the benzothiazole ring system, the central piperidine linker, and the substituted propanol side chain.

-

Benzothiazole Moiety: This heterocyclic system is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[5] In this compound, it is crucial for the interaction with the NMDA receptor.

-

Piperidine Linker: This nitrogen-containing ring provides a flexible yet constrained connection between the benzothiazole and the propanol side chain, influencing the overall conformation and binding affinity of the molecule.

-

Fluorophenoxypropanol Side Chain: The presence of the fluorine atom and the phenoxy group can significantly impact the compound's lipophilicity, metabolic stability, and pharmacokinetic profile.[6] The hydroxyl group on the propanol chain is also a potential site for hydrogen bonding interactions within the receptor binding pocket.

Structure-Activity Relationship (SAR) of Benzothiazole Derivatives

While specific SAR studies on a comprehensive library of this compound derivatives are not extensively published, analysis of related benzothiazole compounds targeting neurological disorders provides valuable insights. The following table summarizes the inhibitory activities of various benzothiazole derivatives against relevant enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These enzymes are key targets in the development of drugs for Alzheimer's and Parkinson's diseases.

| Compound ID | Modification on Benzothiazole Ring | Linker | Amine Moiety | Target | IC50 (nM)[4] |

| 4a | Unsubstituted | Benzamide | 4-Methylpiperazine | AChE | 23.4 ± 1.1 |

| 4d | Unsubstituted | Benzamide | 4-(2-Fluorophenyl)piperazine | AChE | 35.1 ± 1.5 |

| 4f | Unsubstituted | Benzamide | 4-(4-Chlorophenyl)piperazine | AChE | 28.7 ± 1.3 |

| 4h | 5-Methoxy | Benzamide | 4-Methylpiperazine | AChE | 45.2 ± 2.1 |

| 4k | 5-Methoxy | Benzamide | 4-(2-Fluorophenyl)piperazine | AChE | 51.8 ± 2.5 |

| 4m | 5-Methoxy | Benzamide | 4-(4-Chlorophenyl)piperazine | AChE | 42.9 ± 1.9 |

| 4a | Unsubstituted | Benzamide | 4-Methylpiperazine | MAO-B | 40.3 ± 1.7 |

| 4d | Unsubstituted | Benzamide | 4-(2-Fluorophenyl)piperazine | MAO-B | 55.6 ± 2.4 |

| 4f | Unsubstituted | Benzamide | 4-(4-Chlorophenyl)piperazine | MAO-B | 48.9 ± 2.2 |

| 4h | 5-Methoxy | Benzamide | 4-Methylpiperazine | MAO-B | 62.1 ± 2.8 |

| 4k | 5-Methoxy | Benzamide | 4-(2-Fluorophenyl)piperazine | MAO-B | 70.3 ± 3.1 |

| 4m | 5-Methoxy | Benzamide | 4-(4-Chlorophenyl)piperazine | MAO-B | 59.5 ± 2.6 |

Key SAR Insights:

-

Substitution on the Benzothiazole Ring: The introduction of a methoxy group at the 5-position of the benzothiazole ring generally leads to a slight decrease in inhibitory activity against both AChE and MAO-B.[4]

-

Nature of the Amine Moiety: The substituent on the piperazine ring significantly influences the biological activity. A simple methyl group (as in 4a and 4h ) appears to be optimal for potent inhibition of both enzymes compared to larger, substituted phenyl groups.[4]

-

Linker Group: The benzamide linker in these analogs provides a rigid connection that appears to be favorable for binding to the active sites of AChE and MAO-B.

Experimental Protocols

General Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives often follows a multi-step reaction pathway. A representative synthetic scheme is outlined below.[2][4]

Caption: General synthetic workflow for benzothiazole derivatives.

Detailed Methodology:

-

Synthesis of 2-Aminobenzothiazoles: Substituted 2-aminothiophenols are reacted with a suitable ring-closing reagent, such as bromine, in an appropriate solvent to yield the corresponding 2-aminobenzothiazole derivatives.[2]

-

Acylation: The synthesized 2-aminobenzothiazole is then acylated using a substituted benzoyl chloride in the presence of a base to form the N-(benzothiazol-2-yl)benzamide intermediate.[4]

-

N-Alkylation: The final step involves the N-alkylation of the benzamide intermediate with a desired substituted piperazine or piperidine to afford the target benzothiazole derivative.[4] The reaction is typically carried out in a polar aprotic solvent in the presence of a base. Purification is generally achieved through column chromatography.

NMDA Receptor Binding Assay

The affinity of this compound derivatives for the NMDA receptor can be determined using a radioligand binding assay. This assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Caption: Workflow for an NMDA receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

-

Binding Assay: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, and varying concentrations of the test compound. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound ligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects primarily by modulating NMDA receptor activity. Over-activation of NMDA receptors leads to an excessive influx of Ca²⁺ ions, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death. By antagonizing the NMDA receptor, this compound can mitigate this excitotoxic cascade.

Caption: this compound's antagonism of the NMDA receptor signaling pathway.

Conclusion and Future Directions

This compound and its structural analogs represent a valuable chemical space for the development of novel neuroprotective agents. The benzothiazole core, coupled with a flexible linker and a modifiable side chain, offers numerous opportunities for chemical optimization to improve potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive SAR. The integration of computational modeling and in vitro screening assays will be instrumental in guiding the rational design of next-generation compounds with enhanced therapeutic potential for the treatment of devastating neurodegenerative diseases. The detailed methodologies and SAR insights provided in this guide are intended to facilitate these research endeavors.

References

- 1. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 3. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and dextromethorphan oxidation capacity in patients with severe hepatic dysfunction and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotection by Sabeluzole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective properties of Sabeluzole. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data Summary

This compound has demonstrated neuroprotective effects across various in vitro models of neuronal injury. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its potency and efficacy.

Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity in Rat Cerebellar Granule Cells

| Parameter | Value | Experimental Conditions | Reference |

| IC50 (Glutamate-induced LDH release) | 34 ± 13 nM | Chronic treatment with this compound. | [1] |

| Reduction in NMDA-induced inward current | Significant | Chronic treatment with 0.1 µM this compound for 7 days. | [2] |

| Neuroprotection against Glutamate (1 mM) | 70-80% reduction in LDH release | Single treatment with 0.1 µM this compound between day 1 to 5 of culture. | [1] |

| Neuroprotection against NMDA (5 mM) | Full protection | Chronic treatment with 0.1 µM this compound. | [1] |

| Neuroprotection against Kainic Acid (1 mM) | Partial protection | Chronic treatment with 0.1 µM this compound. | [1] |

Table 2: Neuroprotection in Human SH-SY5Y Neuroblastoma Cells

| Parameter | Effect | Experimental Conditions | Reference |

| Doxorubicin-induced cell death | Prevention | Pre-treatment with this compound. | |

| Doxorubicin-induced Tau immunoreactivity | Prevention | Pre-treatment with this compound. |

Experimental Protocols

This section outlines the detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.

Primary Culture of Rat Cerebellar Granule Cells

This protocol is fundamental for studying excitotoxicity in a primary neuronal culture model.

Materials:

-

8-day-old Wistar rat pups

-

Dissection medium (e.g., HBSS)

-

Enzyme solution (e.g., Trypsin-EDTA)

-

Plating medium (e.g., Basal Medium Eagle supplemented with fetal bovine serum, glucose, and antibiotics)

-

Poly-L-lysine coated culture plates

-

This compound

-

Glutamate, NMDA, Kainic Acid

Procedure:

-

Cell Isolation: Cerebella are dissected from 8-day-old rat pups and mechanically dissociated. The tissue is then incubated in an enzyme solution (e.g., 0.25% trypsin) to obtain a single-cell suspension.

-

Plating: Cells are plated on poly-L-lysine coated plates at a suitable density in plating medium.

-

This compound Treatment:

-

Induction of Excitotoxicity: After a specified culture period (e.g., 7 days), the culture medium is replaced with a medium containing a neurotoxin such as glutamate (e.g., 1 mM), NMDA (e.g., 5 mM), or kainic acid (e.g., 1 mM) for a defined duration (e.g., 16 hours).[1]

-

Assessment of Neuroprotection: Cell viability and cytotoxicity are assessed using methods like the LDH assay.

SH-SY5Y Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.

Materials:

-

SH-SY5Y cells

-

Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)

-

Retinoic acid for differentiation

-

Doxorubicin

-

This compound

Procedure:

-

Cell Culture: SH-SY5Y cells are maintained in standard culture conditions.

-

Differentiation: To induce a neuronal phenotype, cells are treated with retinoic acid (e.g., 10 µM) for a period of 5-7 days.

-

This compound Treatment: Differentiated cells are pre-treated with this compound at various concentrations for a specified duration before the addition of the neurotoxin.

-

Induction of Neurotoxicity: Doxorubicin is added to the culture medium to induce cell death and tau pathology.

-

Assessment of Neuroprotection: Cell viability is measured, and changes in tau protein expression or phosphorylation are analyzed by immunocytochemistry or Western blotting.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Cell culture supernatants from experimental wells

-

Lysis buffer (for maximum LDH release control)

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Collection: After the treatment period, the culture plate is centrifuged to pellet any detached cells. A portion of the supernatant from each well is carefully transferred to a new 96-well plate.

-

Maximum LDH Release Control: To determine the maximum LDH release, a set of control wells is treated with a lysis buffer to lyse all cells.

-

Assay Reaction: The LDH assay reagent (a mixture of substrate, cofactor, and dye) is added to each well containing the supernatant.

-

Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Measurement: The absorbance is measured at an appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Cytotoxicity is calculated as the percentage of LDH released relative to the maximum LDH release control, after subtracting the background absorbance from the culture medium alone.

Western Blotting for Tau Protein

Western blotting is used to detect changes in the expression and phosphorylation of tau protein.

Materials:

-

Cell lysates from treated SH-SY5Y cells

-

Protein electrophoresis equipment (SDS-PAGE)

-

Transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-tau, anti-phospho-tau)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for total tau or a phosphorylated form of tau, followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways involved in this compound's neuroprotection and the general experimental workflows.

Caption: this compound's neuroprotection against glutamate excitotoxicity.

Caption: this compound's protective effect against doxorubicin-induced neurotoxicity.

References

- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Sabeluzole Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to assess the efficacy of Sabeluzole, a neuroprotective and nootropic agent. The included protocols and data summaries are intended to guide researchers in designing and implementing studies to evaluate the therapeutic potential of this compound in relevant models of cognitive impairment and neuronal damage.

Overview of this compound and its Mechanism of Action

This compound is a benzothiazole derivative that has demonstrated memory-enhancing and neuroprotective properties in a variety of preclinical studies.[1][2] Its primary mechanism of action is believed to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of intracellular events that result in neuronal damage, a process known as excitotoxicity. By modulating NMDA receptor activity, this compound is thought to protect neurons from excitotoxic insults and improve cognitive function. Chronic treatment with this compound has been shown to selectively reduce the functional NMDA response in cultured neurons.[4] Furthermore, its neuroprotective effects may also be linked to the prevention of the glutamate-induced increase in tau protein expression.[2]

In Vivo Animal Models for Efficacy Testing

Social Recognition Test in Rats for Memory Enhancement

This model leverages the natural tendency of rats to investigate novel conspecifics more than familiar ones. A drug that enhances memory will prolong the recognition of a previously encountered juvenile rat.

Experimental Protocol:

-

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed. Juvenile male rats are used as social stimuli.

-

Apparatus: A clean, standard rat cage with fresh bedding.

-

Habituation: Allow adult rats to acclimate to the testing room for at least 1 hour before the test.

-

Procedure:

-

Acquisition Phase (T1): Place an adult rat in the testing cage with a juvenile rat for a 4-minute exploration period. The time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) is recorded.

-

Treatment: Immediately after T1, administer this compound (e.g., 2.5 mg/kg, subcutaneously) or vehicle to the adult rat.

-

Retention Phase (T2): After a specific inter-exposure interval (e.g., 2 hours), re-expose the adult rat to either the same (familiar) juvenile or a novel juvenile for a 4-minute period. Record the investigation time.

-

-

Endpoint: A significant reduction in the investigation time of the familiar juvenile during T2 compared to T1 indicates memory retention. This compound's efficacy is demonstrated if the treated group shows a significantly greater reduction in investigation time for the familiar juvenile compared to the vehicle-treated group.

Experimental Workflow:

Caption: Workflow for the Social Recognition Test in Rats.

Chlordiazepoxide-Induced Amnesia in Rats

This model assesses the ability of a compound to reverse amnesia induced by the benzodiazepine chlordiazepoxide.

Experimental Protocol:

-

Animals: Adult male rats.

-

Apparatus: An open field arena to measure locomotor and rearing activities.

-

Procedure:

-

Acquisition Session: Place rats in the open field for an initial exploration session.

-

Treatment: Administer this compound (e.g., 5 or 25 mg/kg, subcutaneously) or vehicle 1 hour before the acquisition session. Immediately after the acquisition session, administer chlordiazepoxide (20 mg/kg, subcutaneously) to induce amnesia.

-

Retention Session: 72 hours after the acquisition session, place the rats back into the open field and record locomotor and rearing activities.

-

-

Endpoint: Chlordiazepoxide-treated animals are expected to show higher locomotor and rearing activities in the retention session, indicating impaired habituation (amnesia). A significant reduction in these activities in the this compound-treated group compared to the chlordiazepoxide-only group indicates a reversal of the amnesic effect.[1]

Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats for Chronic Cerebral Hypoperfusion

This surgical model simulates chronic cerebral hypoperfusion, a condition associated with vascular dementia and Alzheimer's disease.

Surgical Protocol:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Preparation: Shave and disinfect the ventral neck area. Make a midline cervical incision.

-

Vessel Isolation: Carefully dissect the tissues to expose both common carotid arteries, taking care to separate them from the vagus nerves.

-

Ligation: Ligate both common carotid arteries with surgical silk.

-

Closure: Suture the incision in layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

-

This compound Treatment: this compound or vehicle can be administered chronically (e.g., daily for several weeks) starting at a designated time point after the surgery.

-

Endpoint: Cognitive function can be assessed using behavioral tests like the Morris water maze or object recognition test at the end of the treatment period. Histological analysis of the brain can also be performed to assess neuronal damage.

In Vitro Model for Neuroprotection

Glutamate-Induced Excitotoxicity in Cultured Hippocampal Neurons

This model directly assesses the neuroprotective effects of this compound against excitotoxic neuronal death.

Experimental Protocol:

-

Cell Culture: Culture primary hippocampal neurons from embryonic rat brains.

-

This compound Treatment: Treat the cultured neurons with this compound (e.g., 0.1 µM) or vehicle. Treatment can be acute (e.g., 30 minutes before glutamate exposure) or chronic (e.g., for several days during culture).

-

Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes).

-

Washout and Incubation: Wash out the glutamate-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

Experimental Workflow:

Caption: Workflow for Glutamate Excitotoxicity Assay.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: Efficacy of this compound in In Vivo Models

| Animal Model | Species | This compound Dose | Key Finding | Reference |

| Social Recognition Test | Rat | 2.5 mg/kg, s.c. | Significantly increased time spent exploring a novel juvenile rat compared to a familiar one, indicating improved memory. | [1] |

| Chlordiazepoxide-Induced Amnesia | Rat | 5 and 25 mg/kg, s.c. | Prevented the amnesic effect of chlordiazepoxide, as shown by restored habituation in an open field test. | [1] |

| Hypobaric Hypoxia | Mouse | 40 mg/kg | Increased survival time by 92.0% (p < 0.001). | [2] |

| Anoxic Hypoxia | Mouse | 40 mg/kg | Increased survival time by 27.2% (p < 0.001). | [2] |

| Decapitation Model | Mouse | 20 mg/kg | Increased gasping time by 155.4% (p < 0.001). | [2] |

| Hemic Hypoxia | Rat | 2.5 mg/kg | Increased survival time by 21.1% (p < 0.05). | [2] |

Table 2: Efficacy of this compound in In Vitro Models

| Model | Cell Type | This compound Concentration | Key Finding | Reference |

| Glutamate-Induced Excitotoxicity | Cultured Rat Hippocampal Neurons | 0.1 µM (chronic) | Protected neurons from glutamate-induced cell death. | [5] |

| NMDA-Induced Excitotoxicity | Cultured Rat Hippocampal Neurons | 0.1 µM (chronic) | Protected neurons from NMDA-induced cell death. | [5] |

| Kainic Acid-Induced Excitotoxicity | Cultured Rat Hippocampal Neurons | 0.1 µM (chronic) | Provided partial protection against kainic acid-induced neurotoxicity. | [5] |

| Glutamate-Induced LDH Release | Cultured Rat Brain Neurons | IC50: 34 ± 13 nM (chronic) | Potently inhibited glutamate-induced LDH release. | [5] |

Signaling Pathway

This compound's primary mechanism of action involves the modulation of the NMDA receptor. The following diagram illustrates the hypothesized signaling pathway.

Caption: Hypothesized Signaling Pathway of this compound.

References

- 1. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats [bio-protocol.org]

- 2. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]

- 5. A Rodent Model for Chronic Brain Hypoperfusion Related Diseases: Permanent Bilateral Occlusion of the Common Carotid Arteries (2VO) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sabeluzole Dissolution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Sabeluzole for use in both in vitro and in vivo experimental settings. The following sections outline the necessary materials, step-by-step procedures, and important considerations to ensure consistent and reliable results.

Physicochemical Properties of this compound

This compound is a benzothiazole derivative with neuroprotective properties. A summary of its key physicochemical data is presented in Table 1. While specific solubility values in common laboratory solvents are not widely published, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆FN₃O₂S | PubChem |

| Molecular Weight | 415.5 g/mol | PubChem |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers. | General Vendor Information |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell Culture)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.155 mg of this compound.

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration. For a 10 mM stock from 4.155 mg of this compound, add 1 mL of DMSO.

-

-

Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Note on Final Concentration: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).

Protocol 2: Preparation of this compound Formulation for In Vivo Experiments (e.g., Animal Studies)

This protocol provides a general guideline for preparing this compound for oral or parenteral administration in animal models. The final formulation may need to be optimized based on the specific animal model, route of administration, and required dosage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Saline (0.9% NaCl), sterile

-

Sterile tubes or vials

-

Vortex mixer

-

pH meter (optional)

Procedure:

-

Vehicle Preparation: Prepare the desired vehicle for administration. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG400, and saline. A typical ratio is 10% DMSO, 40% PEG400, and 50% saline.

-

In a sterile tube, combine the required volumes of DMSO and PEG400.

-

Add the saline to the DMSO/PEG400 mixture.

-

Vortex thoroughly to create a homogenous solution.

-

-

Dissolving this compound:

-

Weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

Add the this compound powder to the prepared vehicle.

-

-

Ensuring Complete Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but stability at elevated temperatures should be considered.

-

pH Adjustment (Optional): If necessary, the pH of the final formulation can be adjusted to be within a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of HCl or NaOH.

-

Storage: The prepared formulation should ideally be used immediately. If short-term storage is necessary, store it protected from light and at a controlled temperature (e.g., 2-8°C), and assess for any precipitation before use.

Table 2: Example Formulation for In Vivo Administration

| Component | Percentage (%) | Volume for 1 mL total |

| DMSO | 10 | 0.1 mL |

| PEG400 | 40 | 0.4 mL |

| Saline (0.9% NaCl) | 50 | 0.5 mL |

Mandatory Visualizations

This compound Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in experimental settings, from preparation to data analysis.

Caption: General experimental workflow for this compound from preparation to analysis.

Proposed Neuroprotective Signaling Pathway of this compound

This compound is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. The diagram below illustrates a simplified signaling pathway associated with NMDA receptor-mediated excitotoxicity and the proposed point of intervention for this compound.

Caption: this compound's proposed mechanism via NMDA receptor antagonism to block excitotoxicity.

Application Notes and Protocols for Sabeluzole Administration in Rodent Models of Stroke

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sabeluzole is a benzothiazole derivative that has been investigated for its neuroprotective properties. In the context of ischemic stroke, its mechanism is thought to involve the modulation of glutamate excitotoxicity, a key pathological cascade initiated by cerebral ischemia. These application notes provide a summary of the available preclinical data and detailed protocols for administering this compound in rodent models of stroke, primarily focusing on the widely used middle cerebral artery occlusion (MCAO) model. The provided methodologies are based on established procedures in the field and data from studies on this compound in related models of cerebral ischemia.

Data Presentation

While specific quantitative data for this compound in a focal ischemic stroke model (e.g., MCAO) is limited in the available literature, data from studies on hypoxia and in vitro excitotoxicity models provide insights into its potential efficacy.

Table 1: Effects of this compound in Rodent Hypoxia Models

| Animal Model | Species | This compound Dose | Administration Route | Primary Outcome | Result | Reference |

| Hypobaric Hypoxia | Mice | 40 mg/kg | Not specified | Survival Time | 92.0% increase (p < 0.001) | [1] |

| Anoxic Hypoxia | Mice | 40 mg/kg | Not specified | Survival Time | 27.2% increase (p < 0.001) | [1] |

| Hemic Hypoxia | Rats | 2.5 mg/kg | Not specified | Survival | 21.1% increase (p < 0.05) | [1] |

| Anoxic Hypoxia | Rats | 5 mg/kg | i.v. | Latency to negative DC-shift | 20.5% increase | [1] |

| Incomplete Ischemia (bilateral carotid ligation) | Rats | Not specified | Not specified | Not specified | Weak effect | [1] |

Table 2: In Vitro Neuroprotective Effects of this compound

| Cell Model | Insult | This compound Concentration | Primary Outcome | Result | Reference |

| Cultured Rat Brain Neurons | 1 mM Glutamate | 0.1 µM (chronic) | LDH Release | 70-80% drop | [2] |

| Cultured Rat Brain Neurons | 1 mM Glutamate | 10 µM (acute) | LDH Release | 40% drop | [2] |

| Cultured Rat Brain Neurons | 5 mM NMDA | 0.1 µM (chronic) | Neuroprotection | Full protection | [2] |

| Cultured Rat Brain Neurons | 1 mM Kainic Acid | 0.1 µM (chronic) | Neuroprotection | Partial protection | [2] |

Experimental Protocols

The following protocols describe the induction of focal cerebral ischemia using the MCAO model in rats and subsequent evaluation of the therapeutic effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol

This protocol is a standard method for inducing focal cerebral ischemia in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a silicone-coated tip

-

Sutures

-

This compound solution (to be prepared based on desired dosage)

-

Vehicle control solution (e.g., saline)

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgery.

-

Place the rat in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissues and vagus nerve.

-

Ligate the distal end of the ECA and the CCA.

-

Place a temporary ligature on the ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated 4-0 nylon monofilament through the ECA stump and into the ICA.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

For transient MCAO, leave the filament in place for the desired occlusion period (e.g., 60, 90, or 120 minutes). For permanent MCAO, the filament is left in place permanently.

-

After the occlusion period (for transient MCAO), withdraw the filament to allow reperfusion.

-

Suture the neck incision.

-

Administer post-operative analgesics and monitor the animal's recovery.

This compound Administration Protocol

Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug administration in rodent stroke models.

Dosage and Timing: Based on the available data from hypoxia models, an intravenous dose of 5 mg/kg could be a starting point for dose-response studies in an MCAO model.[1] The timing of administration is a critical variable. This compound could be administered either before the induction of ischemia (pre-treatment), at the time of reperfusion, or at various time points post-MCAO to determine the therapeutic window.

Example Treatment Groups:

-

Sham Group: Animals undergo the surgical procedure without the insertion of the filament.

-

Vehicle Control Group: MCAO animals receive the vehicle solution at the same time points as the this compound-treated groups.

-

This compound Treatment Groups: MCAO animals receive different doses of this compound (e.g., 1, 5, 10 mg/kg) at a specific time point relative to the ischemic insult.

Assessment of Infarct Volume

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Brain matrix slicer

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat.

-

Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.

-

Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

Neurological Deficit Scoring

Neurological function should be assessed at various time points post-MCAO using a standardized scoring system.

Example Neurological Scoring System (e.g., a 5-point scale):

-

0: No observable neurological deficit.

-

1: Forelimb flexion (contralateral to the ischemic hemisphere).

-

2: Decreased resistance to lateral push (and forelimb flexion).

-

3: Unidirectional circling behavior.

-

4: Spontaneous circling or barrel rolling.

-

5: No spontaneous movement or death.

Visualizations

Discussion of Signaling Pathway

Ischemic stroke triggers a cascade of detrimental events, with glutamate excitotoxicity being a primary contributor to neuronal damage. The proposed mechanism of action for this compound in stroke is centered on the mitigation of this excitotoxic cascade.

-

Ischemic Insult and Glutamate Release: A reduction in cerebral blood flow during an ischemic stroke leads to energy failure within neurons. This metabolic stress causes excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft.

-

NMDA Receptor Overactivation: The elevated extracellular glutamate levels lead to the over-activation of N-methyl-D-aspartate (NMDA) receptors on the post-synaptic neuron.

-

Calcium Overload: Persistent activation of NMDA receptors results in a massive influx of calcium ions (Ca²⁺) into the neuron, leading to a state of intracellular calcium overload.

-

Downstream Destructive Pathways: The excessive intracellular Ca²⁺ triggers several downstream pathways that contribute to cell death:

-

Enzymatic Activation: Activation of various enzymes, including proteases (e.g., calpains), lipases, and nucleases, which degrade essential cellular components.

-

Mitochondrial Dysfunction: Calcium overload disrupts mitochondrial function, leading to impaired energy production and the release of pro-apoptotic factors.

-

Oxidative Stress: Mitochondrial dysfunction contributes to the generation of reactive oxygen species (ROS), which cause oxidative damage to lipids, proteins, and DNA.

-

-

Neuronal Death: The culmination of these processes leads to neuronal cell death through apoptosis and necrosis in the ischemic core and the surrounding penumbra.

This compound's Potential Point of Intervention: Based on in vitro data showing that this compound protects neurons from NMDA-induced toxicity, it is hypothesized that this compound may act by directly or indirectly modulating the NMDA receptor, thereby reducing the massive calcium influx and interrupting the downstream excitotoxic cascade.[2] The dashed arrow in the diagram indicates this proposed, yet to be fully elucidated, inhibitory action. Further research is required to pinpoint the precise molecular target of this compound within this pathway in the context of ischemic stroke.

References

Application Notes and Protocols for Measuring Sabeluzole's Effect on Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sabeluzole is a benzothiazole derivative that has demonstrated neuroprotective properties and potential cognitive-enhancing effects.[1][2] It has been investigated for its therapeutic potential in conditions like Alzheimer's disease, where synaptic dysfunction is a key pathological feature.[1] One of the proposed mechanisms for its beneficial effects is the modulation of synaptic plasticity, the fundamental process underlying learning and memory.[3] These application notes provide detailed protocols for investigating the effects of this compound on synaptic plasticity, specifically focusing on long-term potentiation (LTP) in the hippocampus.

Mechanism of Action